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An In-depth Technical Guide to the Discovery and History of Enoxacin Hydrate

Introduction

Enoxacin is a synthetic, broad-spectrum fluoroquinolone antibacterial agent.[1][2] As a second-
generation quinolone, it marked a significant step in the development of this class of antibiotics,
exhibiting potent activity against a wide range of Gram-negative and some Gram-positive
bacteria.[1][3] Its primary applications have been in the treatment of urinary tract infections
(UTIs) and gonorrhea.[1][4] This document provides a comprehensive technical overview of the
discovery, history, mechanism of action, pharmacokinetics, and key experimental
methodologies related to Enoxacin. While its clinical use has been superseded by newer
agents with more favorable safety profiles, recent research into its role in modulating microRNA
(miRNA) biogenesis has renewed scientific interest in the compound.[5][6][7]

Discovery and Developmental History

The development of Enoxacin is rooted in the history of quinolone antibiotics, which began with
the discovery of nalidixic acid in 1962.[8][9] The subsequent breakthrough was the addition of a
fluorine atom at the C6-position and a piperazinyl group at the C7-position of the quinolone
nucleus, which dramatically enhanced antibacterial potency and spectrum.[9][10] This led to
the first "new quinolone," norfloxacin, in 1978.[9]

Enoxacin, a 1,8-naphthyridine derivative, was discovered in 1980.[8] It emerged as part of an
intense period of research and development in the early 1980s that also produced other key
fluoroquinolones like ciprofloxacin and ofloxacin.[9][10] Enoxacin demonstrated a broad
spectrum of activity, particularly against Gram-negative pathogens, and was developed for oral
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administration.[3] However, its clinical application was later limited by adverse effects, including
phototoxicity and central nervous system (CNS) events.[5] It is no longer available for use in
the United States.[1]
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Caption: Logical workflow of quinolone development leading to Enoxacin.

Mechanism of Action
Antibacterial Activity

Enoxacin exerts its bactericidal effect by interfering with bacterial DNA replication.[1][11] Its

primary targets are two essential bacterial type Il topoisomerase enzymes: DNA gyrase

(Topoisomerase Il) and Topoisomerase 1V.[1][12][13]

« Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This
enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process

crucial for relieving torsional stress during DNA replication and transcription. Enoxacin binds
to the enzyme-DNA complex, stabilizing it and trapping the gyrase on the DNA. This leads to

breaks in the bacterial chromosome and ultimately cell death.[11][12]

« Inhibition of Topoisomerase IV: In Gram-positive bacteria, the main target is Topoisomerase

IV. This enzyme is critical for the decatenation (separation) of interlinked daughter
chromosomes following DNA replication. By inhibiting Topoisomerase IV, Enoxacin prevents
the segregation of replicated DNA into daughter cells, thereby blocking cell division.[1][13]

The inhibition of these enzymes effectively halts essential cellular processes, including DNA

replication, transcription, and repair, leading to rapid bacterial cell death.[1]
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Caption: Enoxacin's antibacterial mechanism of action.

Modulation of miRNA Biogenesis

More recently, Enoxacin has been identified as a small-molecule enhancer of microRNA
(SMER).[6] It promotes the maturation of miRNAs by binding to the TAR RNA-binding protein 2
(TRBP), a cofactor of the Dicer enzyme.[13][14] The Dicer/TRBP complex is central to the
processing of precursor-miRNAs (pre-miRNAS) into mature miRNAs. Enoxacin appears to

enhance the affinity of TRBP for pre-miRNAS, thus increasing the efficiency of Dicer processing

and boosting the overall levels of mature miRNAs.[6][14] This activity is distinct from its

antibacterial properties and has led to investigations into its potential as an anticancer agent.[6]

[13]
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Caption: Enoxacin's role in the miRNA biogenesis pathway.

Pharmacokinetic Properties

Enoxacin is characterized by rapid and extensive absorption after oral administration, with high
bioavailability.[1][15] Its pharmacokinetic parameters allow for effective twice-daily dosing.[15]
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Parameter Value (Dose) Study Population Reference
Bioavailability ~89% Healthy Volunteers [16]

87% Elderly Patients [17]

Time to Peak (Tmax) 1-2 hours Healthy Volunteers [16]

Peak Conc. (Cmax) i.rZI;ng/L (200mg Healthy Volunteers [16]

3.8 mg/L (800 mg

Healthy Volunteers [16]
oral)
5.45 mg/L (400 mg )

Elderly Patients [17]
oral)
Elimination Half-life 3.3 - 4.7 hours (dose-

Healthy Volunteers [16]
(tv2) dependent)
~6 hours (normal
) General [1][18]

renal function)
9.1 hours Elderly Patients [17]
Volume of Distribution

~2.8 L/kg Healthy Volunteers [16]
(vd)
Protein Binding 35% - 40% General [1]

) ~60% unchanged in
Excretion ] o General [1][18]
urine within 24h

51-53% in urine Healthy Volunteers [16]

Antimicrobial Spectrum and Efficacy

Enoxacin is active against a wide array of pathogens, though its primary strength is against
Gram-negative bacteria.[3][12]

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/3162901/
https://digitalcommons.uri.edu/php_facpubs/112/
https://pubmed.ncbi.nlm.nih.gov/3162901/
https://pubmed.ncbi.nlm.nih.gov/3162901/
https://pubmed.ncbi.nlm.nih.gov/3162901/
https://digitalcommons.uri.edu/php_facpubs/112/
https://pubmed.ncbi.nlm.nih.gov/3162901/
https://en.wikipedia.org/wiki/Enoxacin
https://www.youtube.com/watch?v=goNDxUtRu98
https://digitalcommons.uri.edu/php_facpubs/112/
https://pubmed.ncbi.nlm.nih.gov/3162901/
https://en.wikipedia.org/wiki/Enoxacin
https://en.wikipedia.org/wiki/Enoxacin
https://www.youtube.com/watch?v=goNDxUtRu98
https://pubmed.ncbi.nlm.nih.gov/3162901/
https://pubmed.ncbi.nlm.nih.gov/3063494/
https://pubchem.ncbi.nlm.nih.gov/compound/Enoxacin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1263200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Organism Type Activity Level Examples Reference
Enterobacteriaceae
) ) (e.g., E. cali),
Gram-Negative High ] ) [3][19]
Neisseria
gonorrhoeae
Pseudomonas
Moderate ) [20][21]
aeruginosa
N Staphylococcus
Gram-Positive Moderate [3][19]
aureus
Poor Streptococci [19]

Minimum Inhibitory Concentration (MIC) Data

MIC values are a key measure of an antibiotic's potency. Studies have established MIC

breakpoints for Enoxacin to guide susceptibility testing.

Zone Diameter (10

MIC Breakpoint Interpretation . Reference
Mg disk)

< 2.0 ug/mL Susceptible >18 mm [19]

4.0 pg/mL Intermediate 15-17 mm [19]

> 4.0 pg/mL Resistant <14 mm [19]

Note: In one study, over 90% of Enterobacteriaceae isolates were inhibited at a concentration
of 0.5 pg/mL.[19] Another study found that the MIC for 95% of 120 multiply resistant Gram-

negative isolates was < 2 pg/mL.[21]

Experimental Protocols

Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory

Concentration (MIC) of Enoxacin against a bacterial isolate.[22][23]
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. Preparation of Materials:

Enoxacin Stock Solution: Prepare a concentrated stock solution of Enoxacin hydrate in an
appropriate solvent (e.g., water with minimal NaOH for solubility) and sterilize by filtration.

Bacterial Inoculum: Culture the test organism overnight on an appropriate agar plate.
Prepare a bacterial suspension in sterile saline or broth, adjusting its turbidity to match a 0.5
McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a
final inoculum concentration of 5 x 10> CFU/mL in the test wells.[23]

Growth Medium: Use a standardized cation-adjusted Mueller-Hinton Broth (CAMHB).
96-Well Microtiter Plate: Sterile, U-bottom plates are typically used.
. Serial Dilution:

Dispense 50 uL of sterile broth into wells 2 through 12 of a microtiter plate row.

Add 100 pL of the working Enoxacin stock solution to well 1.

Perform a two-fold serial dilution by transferring 50 pL from well 1 to well 2, mixing, then
transferring 50 pL from well 2 to well 3, and so on, up to well 10. Discard 50 pL from well 10.

Well 11 serves as the growth control (no antibiotic).
Well 12 serves as the sterility control (no bacteria).
. Inoculation:

Add 50 pL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to
well 12. The final volume in each well is 100 pL.

. Incubation:
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[23]

. Reading Results:
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« Visually inspect the plate for turbidity. A button of bacterial growth at the bottom of the well
indicates growth.

+ The MIC is the lowest concentration of Enoxacin at which there is no visible growth (i.e., the
first clear well).[22][23]

1. Preparation
- Enoxacin Stock
- Bacterial Inoculum (0.5 McFarland)
- 96-well Plate & Broth

'

2. Serial Dilution
- Create 2-fold dilutions of Enoxacin
across plate (e.g., Wells 1-10)
- Prepare Growth (Well 11) & Sterility
(Well 12) controls

'

3. Inoculation

- Add standardized bacterial inoculum
to wells 1-11.

- Final concentration: 5x10"5 CFU/mL

'

4. Incubation
- 35-37°C for 16-20 hours

'

5. Read Results
- Visually inspect for turbidity

'

Determine MIC
Lowest concentration with no
visible bacterial growth
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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